

An In-depth Technical Guide to 2-Methyloxetane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyloxetane

Cat. No.: B110119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-methyloxetane**, a significant heterocyclic compound. Given the increasing interest in oxetane-containing scaffolds in medicinal chemistry, this document details the nomenclature, physicochemical properties, synthesis, reactivity, and applications of **2-methyloxetane**, serving as a valuable resource for professionals in drug discovery and organic synthesis.

Nomenclature and Chemical Identifiers

2-Methyloxetane is a saturated four-membered heterocycle containing an oxygen atom. The presence of a methyl group at the 2-position introduces a chiral center, leading to (R)- and (S)-enantiomers. The racemic mixture is commonly referred to as **2-methyloxetane**.

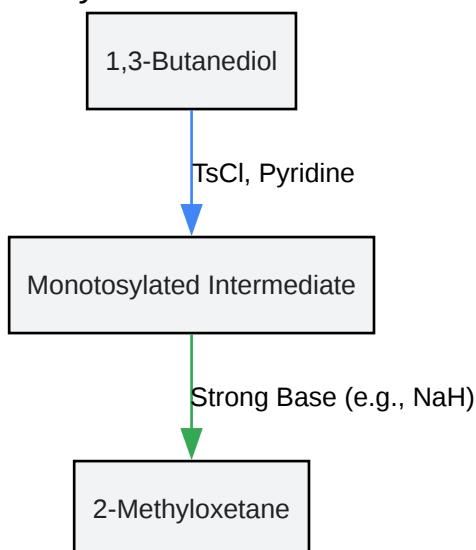
Identifier	Value
IUPAC Name	2-methyloxetane [1]
CAS Number	2167-39-7 (for racemic mixture) [1]
	75492-29-4 (for (S)-2-methyloxetane)
Molecular Formula	C ₄ H ₈ O [1]
Molecular Weight	72.11 g/mol [1]
Synonyms	1,3-Epoxybutane, 1,3-Butylene oxide, 1-Methyltrimethylene oxide [1]
InChI	InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3 [1]
SMILES	CC1CCO1 [1]

Physicochemical and Spectroscopic Data

The physicochemical properties of **2-methyloxetane** are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value
Appearance	Colorless liquid
Odor	Sweetish, somewhat disagreeable
Boiling Point	54 °C [1]
Melting Point	< -50 °C [1]
Density	0.815 g/cm ³ [1]
Refractive Index	1.378 [1]
Water Solubility	≥ 10 g/100 g at 25 °C [1]
Vapor Pressure	218.0 mmHg [1]

Spectroscopic Data:


Spectroscopy	Data
¹ H NMR	Spectral data for 2-methyloxetane has been studied, providing insights into its structure.
¹³ C NMR	Predicted chemical shifts are available in various databases.
IR Spectroscopy	Characteristic peaks for C-O-C stretching are expected.
Mass Spectrometry	The molecular ion peak and fragmentation pattern can be used for identification.

Synthesis of 2-Methyloxetane

The synthesis of oxetanes can be challenging due to the inherent ring strain of the four-membered ring, which is approximately 25-26 kcal/mol.^{[2][3]} Common synthetic strategies include intramolecular cyclization of 1,3-diols and the Paternò-Büchi reaction.

A prevalent method for synthesizing 2-substituted oxetanes is the intramolecular Williamson ether synthesis starting from a 1,3-diol.^[4] This involves the selective functionalization of one hydroxyl group into a good leaving group, followed by base-induced ring closure.

Synthesis of 2-Methyloxetane via Intramolecular Cyclization

[Click to download full resolution via product page](#)

Synthesis of 2-Methyloxetane.

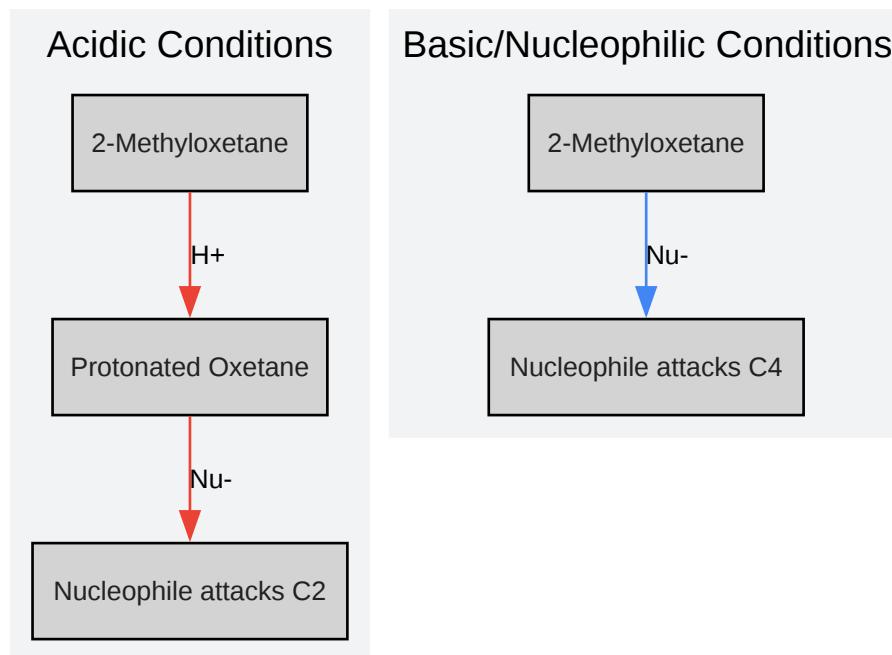
This protocol is adapted from established methods for the synthesis of chiral **2-methyloxetane**.
[4]

Step 1: Monotosylation of (S)-1,3-Butanediol

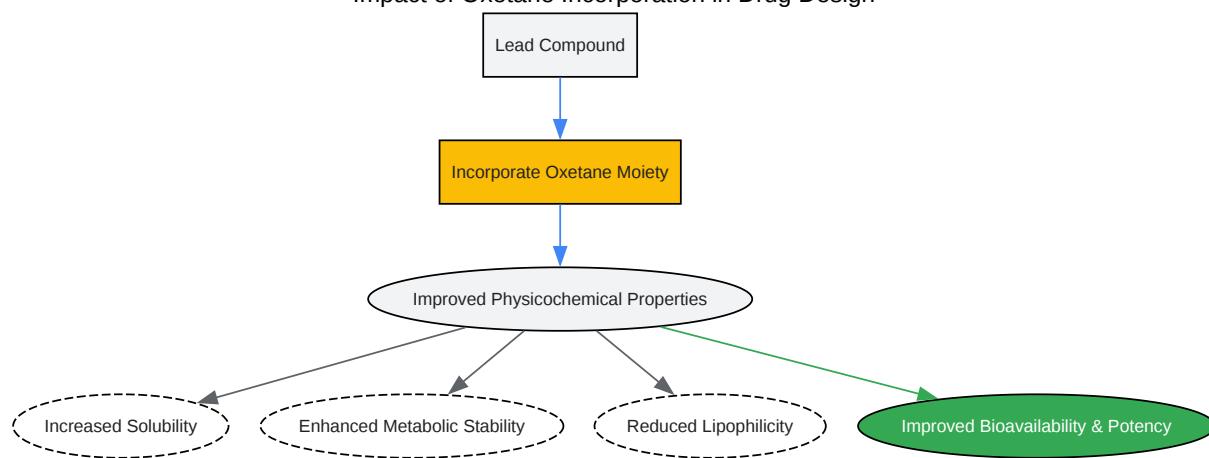
- Dissolve (S)-1,3-butanediol (1 equivalent) in pyridine at 0 °C.
- Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine to the reaction mixture.
- Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
- Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate.

Step 2: Intramolecular Cyclization

- Dissolve the crude monotosylate in anhydrous tetrahydrofuran (THF).
- Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the solution at room temperature under an inert atmosphere.
- Heat the reaction mixture to reflux and stir for 12-18 hours.
- Cool the reaction to room temperature and quench carefully with water.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous K_2CO_3 , and filter.
- Purify the crude product by distillation to obtain **(S)-2-methyloxetane**.


Reactivity and Key Reactions

The high ring strain of the oxetane ring makes it susceptible to ring-opening reactions under both acidic and basic/nucleophilic conditions.^[3] This reactivity is fundamental to its utility as a synthetic building block.


Under Acidic Conditions: Ring-opening proceeds via a protonated oxetane intermediate. The nucleophile then attacks the more substituted carbon atom (C2), following an $\text{S}_{\text{n}}1$ -like mechanism.

Under Basic/Nucleophilic Conditions: The nucleophile attacks the less sterically hindered carbon atom (C4) in an $\text{S}_{\text{n}}2$ fashion.

Regioselectivity of 2-Methyloxetane Ring-Opening

Impact of Oxetane Incorporation in Drug Design

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyloxetane | C₄H₈O | CID 16565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyloxetane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110119#2-methyloxetane-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b110119#2-methyloxetane-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com